N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is a compound with the molecular formula C10H18IN3O2 and a molecular weight of 339.1733 . This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The compound also contains an iodoethyl group and a Boc-protected amine group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines during chemical reactions.
Vorbereitungsmethoden
The synthesis of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine involves several steps. One common method for preparing Boc-protected amines is through the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) . The reaction is typically carried out at room temperature and yields the Boc-protected amine in high purity.
For the specific synthesis of this compound, the starting material is often a diazirine precursor, which undergoes iodination to introduce the iodoethyl group. The final step involves the protection of the amine group with the Boc group under mild conditions .
Analyse Chemischer Reaktionen
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation Reactions: The compound can be used to form amides through reactions with carboxylic acids or acid chlorides in the presence of coupling agents.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is primarily related to its diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming cov
Eigenschaften
Molekularformel |
C10H18IN3O2 |
---|---|
Molekulargewicht |
339.17 g/mol |
IUPAC-Name |
tert-butyl N-[2-[3-(2-iodoethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H18IN3O2/c1-9(2,3)16-8(15)12-7-5-10(4-6-11)13-14-10/h4-7H2,1-3H3,(H,12,15) |
InChI-Schlüssel |
BWBRSXRURUFNJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.